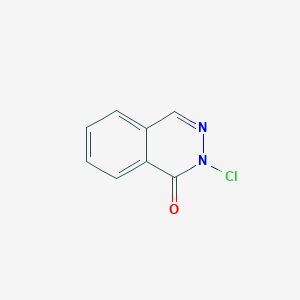

2-Chlorophthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

50653-67-3 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

2-chlorophthalazin-1-one |

InChI |

InChI=1S/C8H5ClN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H |

InChI Key |

KSBRTGXRNZVPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophthalazin 1 2h One and Its Precursors

Classical and Contemporary Synthetic Routes to the Phthalazin-1(2H)-one Core

The synthesis of the phthalazin-1(2H)-one scaffold is a well-established area of organic chemistry, with methods ranging from classical condensations to modern catalytic approaches. nih.govbeilstein-journals.org

The most conventional and widely utilized method for synthesizing the phthalazinone core involves the reaction of phthalic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). longdom.org This reaction is typically conducted in the presence of acetic acid. longdom.org A related classical approach begins with a Friedel-Crafts reaction between phthalic anhydride and an aromatic hydrocarbon to produce a 2-aroylbenzoic acid. longdom.org This intermediate is then treated with hydrazine hydrate to induce cyclization and form the corresponding 4-substituted phthalazin-1(2H)-one derivative. longdom.orglongdom.org These hydrazine-based methods are foundational in the synthesis of a wide array of phthalazinone derivatives. longdom.org

Table 1: Phthalic Anhydride-Based Synthetic Approaches

| Starting Materials | Key Reagents | Reaction Type | Product |

|---|---|---|---|

| Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Condensation/Cyclization | Phthalazin-1(2H)-one |

| Phthalic Anhydride, Aromatic Hydrocarbon | 1. Anhydrous Aluminum Chloride 2. Hydrazine Hydrate | Friedel-Crafts Acylation, then Condensation/Cyclization | 4-Aryl-phthalazin-1(2H)-one |

| Phthalide Derivatives | Hydrazine Hydrate, Ethanol (B145695) | Condensation/Cyclization | Substituted Phthalazin-1(2H)-ones |

Targeted Chlorination Strategies for 2-Chlorophthalazin-1(2H)-one Synthesis

The chlorination of the phthalazinone core is a key transformation. Phthalazin-1(2H)-one exists in a tautomeric equilibrium with its lactim form, 1-hydroxyphthalazine. This duality in structure dictates its reactivity with chlorinating agents.

Reagents such as phosphorus oxychloride (POCl₃) are powerful tools for the dehydroxylative chlorination of heterocyclic compounds. researchgate.net When applied to the phthalazinone system, these reagents react with the lactim tautomer. For example, the reaction of a phthalhydrazide (phthalazine-1,4-dione) with phosphorus oxychloride results in the formation of 1,4-dichlorophthalazine (B42487). longdom.orglongdom.org This transformation proceeds through the conversion of the enolic hydroxyl groups into chloro groups. Similarly, reacting the parent phthalazin-1(2H)-one with POCl₃ typically yields 1-chlorophthalazine (B19308), as the lactim form's hydroxyl group is replaced by chlorine. This reaction is a cornerstone in the synthesis of reactive phthalazine (B143731) intermediates. nih.gov

Table 2: Chlorination of Phthalazinone Precursors

| Substrate | Chlorinating Agent | Typical Product |

|---|---|---|

| Phthalazin-1(2H)-one (Lactim form) | Phosphorus Oxychloride (POCl₃) | 1-Chlorophthalazine |

| Phthalazine-1,4-dione (Phthalhydrazide) | Phosphorus Oxychloride (POCl₃) | 1,4-Dichlorophthalazine |

The efficiency and outcome of chlorination reactions using agents like phosphorus oxychloride are highly dependent on the reaction conditions. researchgate.netnih.gov Key parameters that require optimization include the choice of solvent, reaction temperature, and duration. Aprotic solvents such as N,N-dimethylformamide (DMF) are often employed. nih.gov The reaction temperature is also critical; for instance, the chlorination of phthalazine-1,4-diones with a POCl₃/DMF system can be carried out at temperatures ranging from 65 °C to 80 °C for 2 to 4 hours to achieve high yields. nih.gov The stoichiometry of the chlorinating agent relative to the substrate must be carefully controlled to ensure complete conversion while minimizing side reactions. Following the reaction, a careful workup, typically involving quenching with a basic solution like sodium bicarbonate, is necessary to neutralize the acidic byproducts and isolate the chlorinated product. nih.gov

Multi-Step Synthesis Pathways Involving Halo-Phthalazinone Intermediates

While specific examples detailing the use of this compound as a synthetic intermediate are not extensively documented, the utility of related halo-phthalazinone and halo-phthalazine compounds is well-established. Isomeric compounds such as 1-chlorophthalazine and 4-bromophthalazin-1(2H)-one serve as versatile building blocks for creating more complex molecules. longdom.orgbeilstein-journals.org

The chlorine atom in 1-chlorophthalazine and 1,4-dichlorophthalazine is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. longdom.org Similarly, the bromine atom in 4-bromo-phthalazinone derivatives can be used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. beilstein-journals.orgnih.gov For these reactions to be successful, the nitrogen at the 2-position of the phthalazinone ring often requires a protecting group, as the acidic N-H can interfere with the catalytic cycle. beilstein-journals.orgnih.gov These strategies highlight how halogenated phthalazinone cores act as key platforms for multi-step syntheses, enabling the construction of diverse molecular architectures for various applications. nih.govnih.gov

Precursor Role in Complex Molecule Construction

There is no available research data demonstrating the use of this compound as a direct precursor in the construction of more complex molecules. Synthetic pathways leading to complex phthalazinone-containing structures predominantly utilize precursors that are functionalized at other positions of the molecule. For example, N-alkylated phthalazinones, such as 2-(2-bromoethyl)phthalazinones, are synthesized and then serve as key intermediates for creating elaborate derivatives like phthalazinone-dithiocarbamate hybrids. mdpi.comnih.gov Similarly, modifications often begin from the foundational phthalazin-1(2H)-one scaffold itself or its C4-substituted analogues. beilstein-journals.orglongdom.org

Reactivity and Derivatization Strategies of 2 Chlorophthalazin 1 2h One

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the C1 position of the phthalazinone ring is susceptible to nucleophilic attack, a characteristic reaction for chloroazines. google.com This reactivity is enhanced by the presence of the ring nitrogen atoms. The general mechanism proceeds via a nucleophilic aromatic substitution (SNAr) pathway, enabling the introduction of a wide variety of functional groups.

The formation of a new carbon-carbon bond at the C1 position can be achieved using modern palladium-catalyzed cross-coupling reactions. While direct reactions with classic organometallics like Grignard reagents can be complex, methods such as the Suzuki and Stille couplings offer a more controlled approach for aryl halides.

Suzuki Coupling : This reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org For 2-Chlorophthalazin-1(2H)-one, a Suzuki reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 2-(aryl/vinyl)phthalazin-1(2H)-one. This method is widely used for constructing biaryl systems. harvard.edu

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an appropriate organostannane provides another reliable route to C-C bond formation at the C1 position.

These cross-coupling reactions are powerful tools for creating diverse phthalazinone analogs, as demonstrated in the synthesis of other substituted nitrogen heterocycles. nih.gov

The displacement of the chloro group by nitrogen-based nucleophiles is a well-established method for synthesizing aminophthalazinone derivatives. A range of primary and secondary amines, as well as hydrazines, can serve as effective nucleophiles.

For instance, the reaction of 1-chlorophthalazine (B19308) or its derivatives with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of the vasodilator drug Hydralazine. google.com Other nitrogen nucleophiles, including amino acids like glycine (B1666218) and anthranilic acid, have also been successfully employed to create more complex fused heterocyclic systems. The reaction typically proceeds by heating the chlorophthalazine derivative with the amine in a suitable solvent like ethanol (B145695).

| Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Reflux | 1-Hydrazinylphthalazine Derivative |

| Glycine | Ethanol/Water | Reflux | Phthalazino[1,2-b]imidazoline Derivative |

| Anthranilic Acid | Ethanol | Reflux | Phthalazino[1,2-b]quinazolinone Derivative |

| p-Hydroxybenzoyl Hydrazide | Butanol | Reflux | Triazolo[4,3-b]phthalazine Derivative |

Oxygen-based nucleophiles, particularly alkoxides, can replace the chlorine atom to form ether linkages. This reaction is analogous to the Williamson ether synthesis. For example, treating a 1-chlorophthalazine derivative with sodium ethoxide in boiling ethanol results in the formation of the corresponding 1-ethoxyphthalazine (B3361024) derivative. This reaction proceeds readily due to the strong nucleophilicity of the alkoxide ion.

Sulfur nucleophiles are highly effective for substitution reactions on chloroazines. The reaction of this compound with thiols or their corresponding thiolates (e.g., sodium thiophenolate) would lead to the formation of a 2-(thioalkyl/thioaryl)phthalazin-1(2H)-one derivative. Palladium-catalyzed C-S bond formation has also been demonstrated as an effective method for functionalizing the phthalazinone core with sulfur-containing moieties, for example, through the coupling of mercaptans with brominated phthalazinones. beilstein-journals.org

Electrophilic Aromatic Substitution on the Phthalazinone Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the benzene (B151609) portion of the phthalazinone ring with an electrophile. wikipedia.orgbyjus.com The phthalazinone ring system, containing a lactam fused to a benzene ring, is generally considered to be deactivated towards EAS. This is due to the electron-withdrawing nature of the heterocyclic portion of the molecule.

Consequently, forcing conditions are often required to achieve substitution, and the reaction may lack regioselectivity or favor substitution on other, more activated rings if present in the molecule. researchgate.net

Sulfonation : Despite the ring's deactivation, sulfonation has been achieved. The synthesis of sulfonated poly(phthalazinone ether ketones) (SPPEK) is accomplished via an electrophilic substitution reaction using concentrated sulfuric acid and chlorosulfonic acid at elevated temperatures. mdpi.com This demonstrates that under sufficiently strong conditions, the sulfonic acid group (-SO₃H) can be introduced onto the aromatic backbone of the phthalazinone structure.

Nitration : Nitration of phthalazinone derivatives is challenging. In studies on 4-aryl-substituted phthalazinones, nitration with nitric acid tends to occur selectively on the more activated pendant aryl ring rather than the deactivated benzene ring of the phthalazinone core. researchgate.net

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are fundamental EAS reactions. mt.comsigmaaldrich.com However, due to the strong deactivation of the phthalazinone ring, these reactions are generally not successful on the unsubstituted core. Instead, Friedel-Crafts reactions are more commonly used in the synthesis of the phthalazinone precursors themselves, for example, by reacting phthalic anhydride (B1165640) with an aromatic hydrocarbon. longdom.orgekb.eg

N-Alkylation and N-Arylation Reactions

The nitrogen atom at the 2-position of the phthalazin-1(2H)-one ring possesses a labile proton and can be readily functionalized through alkylation or arylation.

N-alkylation is a common derivatization strategy, typically achieved by reacting the phthalazinone with an alkyl halide in the presence of a base. mdpi.comekb.eg The base, commonly potassium carbonate (K₂CO₃), deprotonates the nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide. This method has been used to introduce a variety of alkyl chains and functionalized side groups. nih.govnih.gov

| Alkylating Agent | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Dibromoethane | K₂CO₃ | DMF | 2-(2-Bromoethyl)phthalazin-1(2H)-one | mdpi.comnih.gov |

| Ethyl Bromoacetate (B1195939) | K₂CO₃ | Acetone | Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate | ekb.eg |

| Ethyl Chloroacetate | - | - | Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | nih.gov |

| Ethyl Acrylate (B77674) | K₂CO₃ | - | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | nih.gov |

N-arylation, the formation of a bond between the N2 atom and an aryl group, can be accomplished using modern metal-catalyzed cross-coupling methods.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful and versatile method for forming C-N bonds and is widely used for the N-arylation of amides and heterocycles. rsc.orgresearchgate.net It would be the method of choice for coupling an aryl halide with the phthalazinone nitrogen.

Ullmann Condensation : A classical method for N-arylation, the Ullmann reaction typically involves the coupling of an amine (in this case, the phthalazinone) with an aryl halide using a stoichiometric amount of copper at high temperatures. wikipedia.orgthermofisher.comorganic-chemistry.org Modern variations use catalytic copper with ligands, allowing for milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, and the Buchwald-Hartwig amination is a prominent example. wikipedia.org This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. In the context of phthalazinone chemistry, this method is highly effective for introducing amino substituents at the C4 position of the phthalazinone ring system, typically starting from a 4-halo-phthalazinone precursor. The reactivity of this compound in such reactions is analogous to that of its bromo-counterparts, which have been studied more extensively. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

Reductive Elimination : The C-N bond is formed as the desired amino-phthalazinone product is released, regenerating the Pd(0) catalyst. wikipedia.org

The choice of ligand is crucial for the reaction's success. Bidentate phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos, are often employed to stabilize the palladium catalyst and promote the reaction. wikipedia.orgnih.gov Studies on the amination of 4-bromo-2-alkylphthalazin-1(2H)-ones have shown that the reaction conditions, including the palladium source, ligand, and base, significantly influence the yield of the aminated product. For instance, the combination of a Pd₂(dba)₃ precursor, a BINAP ligand, and a strong base like sodium tert-butoxide (t-BuOK) in a solvent such as 1,4-dioxane (B91453) has proven effective. nih.gov A key finding in these studies was that the order of reagent addition can be critical; pre-forming the palladium-amine complex before adding the bromophthalazinone was found to be essential for a successful reaction, preventing the formation of undesired debromination byproducts. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromo-2-methylphthalazin-1(2H)-one with Various Amines nih.gov

| Amine | Palladium Source / Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ / rac-BINAP | t-BuOK | 1,4-Dioxane | 77 |

| Piperidine | Pd₂(dba)₃ / rac-BINAP | t-BuOK | 1,4-Dioxane | 75 |

| Aniline | Pd₂(dba)₃ / rac-BINAP | t-BuOK | 1,4-Dioxane | 74 |

| Benzylamine | Pd₂(dba)₃ / rac-BINAP | t-BuOK | 1,4-Dioxane | 76 |

| Diethylamine | Pd₂(dba)₃ / rac-BINAP | t-BuOK | 1,4-Dioxane | 72 |

Chemo- and Regioselective N-Alkylation

The phthalazinone ring contains an amide functional group, which possesses an acidic proton on the N2 nitrogen. This site serves as a nucleophilic center for alkylation reactions. The N-alkylation of the phthalazinone scaffold is a fundamental strategy for introducing diverse substituents that can modulate the compound's biological and physicochemical properties. nih.govnih.gov The reaction is highly regioselective, consistently yielding the N2-alkylated product over the O-alkylated (lactim) isomer. nih.gov

This selectivity is typically achieved by treating the parent phthalazinone with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the corresponding phthalazinone anion. nih.govnih.gov This anion then acts as a nucleophile, attacking an alkylating agent like an alkyl halide (e.g., ethyl bromoacetate) or an activated alkene (e.g., ethyl acrylate) via a Michael addition. nih.govekb.eg The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govnih.gov

This chemoselective N-alkylation has been employed to synthesize a variety of derivatives. For example, reacting a 4-substituted-1(2H)-phthalazinone with ethyl bromoacetate yields the corresponding phthalazinone acetic acid ethyl ester derivative. ekb.eg This ester can then serve as a handle for further functionalization. Similarly, Michael addition with ethyl acrylate provides a route to propanoate derivatives. nih.gov

Table 2: Examples of N-Alkylation Reactions on 4-Substituted Phthalazinones

| Phthalazinone Substituent | Alkylating Agent | Base | Solvent | Product | Ref |

| 4-(2,4-dimethyl-phenyl) | Ethyl bromoacetate | K₂CO₃ | Acetone | Phthalazinone acetic acid ethyl ester | ekb.eg |

| 4-Benzyl | Ethyl chloroacetate | K₂CO₃ | Acetone/DMF | (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297) | nih.gov |

| 4-Benzyl | Ethyl acrylate | K₂CO₃ | Dioxane | Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | nih.gov |

| 4-Bromo | Methyl iodide | K₂CO₃ | Acetone | 4-Bromo-2-methylphthalazin-1(2H)-one | nih.gov |

| 4-Bromo | 4-(2-chloroethyl)morpholine | K₂CO₃ | Acetone | 4-Bromo-2-(2-(morpholin-4-yl)ethyl)phthalazin-1(2H)-one | nih.gov |

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides a valuable alternative to palladium-based methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the N-arylation of nitrogen-containing heterocycles. The process involves coupling the N-H group of a heterocycle, such as this compound (after substitution of the chlorine), with an aryl halide.

While traditional Ullmann conditions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand. wikipedia.org Diamine ligands, like 1,2-cyclohexanediamine, have been shown to be effective in promoting these reactions, allowing them to proceed under milder conditions. mdpi.com The reaction typically requires a base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), to deprotonate the nitrogen nucleophile. beilstein-journals.org

The mechanism is believed to involve the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product. wikipedia.org This methodology is highly versatile and tolerates a wide range of functional groups on both the heterocycle and the aryl halide. beilstein-journals.orgresearchgate.net Although aryl iodides and bromides are the most common coupling partners, advancements have also enabled the use of more accessible aryl chlorides. nih.gov This reaction is a key tool for synthesizing N-aryl phthalazinones, which are prevalent in many biologically active compounds.

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound are excellent precursors for constructing fused heterocyclic systems. Through strategic functionalization, these derivatives can undergo either intermolecular or intramolecular cyclization to yield complex polycyclic molecules, significantly expanding the chemical space accessible from this simple starting material.

Formation of Fused Heterocyclic Systems (e.g., Triazolo[3,4-a]phthalazines)

One of the most important applications of this compound derivatives is in the synthesis of ekb.egresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazines. nih.govnih.gov These fused tricyclic systems are of significant interest in medicinal chemistry. dntb.gov.ua The synthesis generally proceeds through a two-step sequence starting from 1-chlorophthalazine, which exists in tautomeric equilibrium with this compound.

First, the chlorine atom is displaced by hydrazine hydrate (H₂NNH₂) to form the key intermediate, 1-hydrazinophthalazine. This nucleophilic aromatic substitution reaction provides a versatile precursor for subsequent cyclization reactions. researchgate.net

Second, the 1-hydrazinophthalazine intermediate is reacted with various one-carbon electrophiles, which leads to the formation of the fused triazole ring. The choice of the cyclizing agent determines the substituent at the 3-position of the resulting triazolophthalazine system. This approach allows for the creation of a library of derivatives with diverse functionalities. researchgate.net

Table 3: Synthesis of Fused Triazolo[3,4-a]phthalazines from 1-Hydrazinophthalazine researchgate.net

| Cyclizing Agent | Reaction Conditions | Product |

| Carboxylic Acids (RCOOH) | Reflux | 3-Substituted- ekb.egresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine |

| Carbon Disulfide (CS₂) | Pyridine, Reflux | ekb.egresearchgate.netresearchgate.netTriazolo[3,4-a]phthalazine-3-thiol |

| Phenyl isothiocyanate | Pyridine, Reflux | 3-(Phenylamino)- ekb.egresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine |

| Urea | Fusion (180 °C) | ekb.egresearchgate.netresearchgate.netTriazolo[3,4-a]phthalazin-3-amine |

| Acid Chlorides (RCOCl) | POCl₃ | 3-Substituted- ekb.egresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine |

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an efficient route to construct fused ring systems by forming a new ring from a single molecule. Derivatives of this compound can be designed to contain tethered functionalities that undergo intramolecular reactions.

A notable example is the copper-catalyzed intramolecular dehydrogenative cyclization. In this approach, a 4-chloro-1-phthalazinyl-arylhydrazone, which can be prepared from a 1,4-dichlorophthalazine (B42487) precursor, undergoes a Cu(II)-catalyzed cyclization. researchgate.net This reaction involves the formation of a C-N bond between the ylidenic carbon of the hydrazone and the adjacent nitrogen of the phthalazine (B143731) ring, directly yielding the fused 1,2,4-triazolo[3,4-a]phthalazine core. This method represents an elegant pathway where the fused ring is constructed intramolecularly. researchgate.net

Palladium catalysis can also facilitate intramolecular cyclizations. While direct examples starting from this compound are specific, the general strategy involves creating a precursor that can undergo a Pd-catalyzed intramolecular C-H activation or cross-coupling reaction. For instance, N'-methylenebenzohydrazides can undergo a palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling to form the phthalazinone ring itself, illustrating the power of such methods in constructing the core and potentially more complex fused systems. nih.gov These strategies highlight the potential for creating diverse polycyclic structures through the controlled intramolecular cyclization of appropriately substituted phthalazinone derivatives.

Functional Group Transformations and Manipulations

Once the core phthalazinone scaffold has been derivatized using the methods described above, the introduced functional groups can be further manipulated to create a new generation of analogues. These transformations are crucial for fine-tuning the properties of the molecules and for building more complex structures.

A common and highly useful transformation involves the N2-alkylester derivatives obtained from N-alkylation reactions (see section 3.3.2). The ester functionality is a versatile handle for further chemistry. For example, treatment of a (4-substituted-1-oxo-1H-phthalazin-2-yl) methyl acetate with hydrazine hydrate readily converts the ester into the corresponding acetohydrazide. nih.govekb.eg

This newly formed hydrazide is a valuable intermediate itself. It can be:

Cyclized to form other heterocycles : Reacting the hydrazide with reagents like phosphorus oxychloride (POCl₃) in the presence of aromatic acids can lead to the formation of 1,3,4-oxadiazole (B1194373) rings appended to the phthalazinone core. ekb.eg

Condensed with carbonyl compounds : The terminal -NH₂ group of the hydrazide can react with ketones (e.g., cyclohexanone) or active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to form hydrazones or precursors for other heterocyclic rings like pyrazoles. nih.gov

Used in peptide coupling : The hydrazide can be converted into an acyl azide (B81097) intermediate, which can then be coupled with amino acids or amines to form peptide-like linkages, expanding the structural diversity of the final compounds. nih.govnih.gov

These examples demonstrate how a simple functional group, introduced via a primary derivatization reaction, can be transformed through well-established chemical reactions to build molecular complexity and generate novel series of phthalazinone-based compounds.

Table 4: Examples of Functional Group Transformations on Phthalazinone Derivatives

| Starting Derivative | Reagent(s) | Transformation | Product Type | Ref |

| Phthalazinone acetic acid ethyl ester | Hydrazine hydrate | Ester to Hydrazide | Phthalazinone acetic acid hydrazide | nih.govekb.eg |

| Phthalazinone acetic acid hydrazide | Aromatic acid / POCl₃ | Hydrazide to Oxadiazole | Oxadiazolyl-phthalazinone | ekb.eg |

| Phthalazinone acetohydrazide | Malononitrile | Condensation/Cyclization | Pyrazolyl-phthalazinone derivative | nih.gov |

| Phthalazinone acetohydrazide | Cyclohexanone | Condensation | Hydrazone derivative | nih.gov |

| Phthalazinone acetohydrazide | NaNO₂ / HCl, then an amine | Azide Coupling | Amide derivative | nih.gov |

Hydrazinolysis of Ester Derivatives

Hydrazinolysis is a key reaction for converting ester derivatives of phthalazinones into the corresponding hydrazides. These hydrazides are valuable intermediates, serving as precursors for the synthesis of amides, hydrazones, and various heterocyclic systems. The reaction typically involves treating the ester with hydrazine hydrate in a suitable solvent, such as ethanol.

For instance, an N-substituted propanoate derivative of 4-benzylphthalazinone can be effectively converted to its propanehydrazide counterpart. The reaction of ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate with hydrazine hydrate in refluxing ethanol yields 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide in high yield. nih.gov This transformation is fundamental for preparing the necessary precursors for further derivatization, such as azide coupling or condensation reactions. nih.gov

Another application of hydrazinolysis in this chemical family is the deprotection of amine functionalities. In a multi-step synthesis, phthalimide-protected aminoalkyl phthalazinones can be deprotected using hydrazine hydrate. mdpi.com The reaction involves refluxing the phthalimido derivative, such as 2-(2-(1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione, with hydrazine hydrate in ethanol. mdpi.com This cleaves the phthalimide (B116566) group, liberating the primary amine and yielding compounds like 2-(2-aminoethyl)phthalazin-1(2H)-one with excellent yields (97%). mdpi.com

Table 1: Examples of Hydrazinolysis Reactions on Phthalazinone Derivatives

| Starting Material (Ester/Imide) | Product (Hydrazide/Amine) | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate | 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | High | nih.gov |

| 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | 2-(2-Aminoethyl)phthalazin-1(2H)-one | 97% | mdpi.com |

Azide Coupling Reactions

Azide coupling reactions provide an efficient method for forming new C-N or N-N bonds, leading to the synthesis of triazoles or amides, respectively. Starting from phthalazinone-derived hydrazides, one can generate an acyl azide intermediate which then reacts with various nucleophiles.

A common method involves treating a hydrazide, such as 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide, with sodium nitrite (B80452) and hydrochloric acid under cold conditions to form the corresponding acyl azide in situ. nih.gov This highly reactive intermediate is not isolated but is immediately reacted with a variety of amines. This "azide coupling" condition has been used to synthesize a series of amide derivatives by reacting the acyl azide with amino acid esters or morpholine. nih.gov This strategy effectively links the phthalazinone core to various other molecular fragments, creating a library of potential bioactive compounds. nih.gov

Another powerful azide coupling reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction forms a stable 1,2,3-triazole ring from an organic azide and a terminal alkyne. While direct examples starting from this compound are not detailed, the strategy is broadly applicable. A phthalazinone derivative could be functionalized with either a terminal alkyne or an azide group. For example, substitution of the chloro group of this compound with sodium azide would yield an azide-functionalized precursor. This precursor could then be "clicked" with various alkynes to synthesize a diverse range of 1,2,3-triazole-linked phthalazinone conjugates. The reaction is known for its high yield, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.org

Condensation Reactions to Form Hydrazone Derivatives

The condensation of hydrazide-functionalized phthalazinones with aldehydes or ketones is a straightforward and high-yielding method to produce hydrazone derivatives. researchgate.net These hydrazones are of significant interest due to their prevalence in biologically active molecules and their utility as intermediates in the synthesis of other heterocyclic systems.

The general reaction involves refluxing the phthalazinone hydrazide with a selected aldehyde in a solvent like ethanol, often with a catalytic amount of acid. researchgate.net For example, a hydrazide derivative of phthalazinone was condensed with various aromatic aldehydes, including 4-nitrobenzaldehyde, p-chlorobenzaldehyde, and anisaldehyde, to obtain the corresponding hydrazone derivatives in good yields. nih.gov The formation of the hydrazone C=N bond can be confirmed by spectroscopic methods. nih.gov

This strategy has been applied to various phthalazinone scaffolds. A carbothiohydrazide derivative of phthalazinone, when reacted with acetylacetone (B45752), underwent condensation at the terminal amino group to yield a hydrazone as the sole product. fayoum.edu.eg Similarly, a phthalazine acetohydrazide derivative was condensed with acetylacetone to form 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)-N'-(4-oxopentan-2-ylidene)acetohydrazide. fayoum.edu.eg The versatility of this reaction allows for the introduction of a wide array of substituents onto the phthalazinone core, depending on the choice of the carbonyl compound.

Table 2: Synthesis of Hydrazone Derivatives via Condensation

| Phthalazinone Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Product | Reference |

|---|---|---|---|

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide | 4-Nitrobenzaldehyde | N-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethyl)-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propenamide | nih.gov |

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide | p-Chlorobenzaldehyde | N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propenamide | nih.gov |

| 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide | Anisaldehyde | N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propenamide | nih.gov |

The provided search results contain extensive spectroscopic information for a variety of derivatives of the parent molecule, phthalazin-1(2H)-one, including those with substitutions at the N-2 and C-4 positions beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.comnih.gov. However, none of the available resources provide the specific ¹H NMR, ¹³C NMR, ¹⁵N NMR, or HRMS data required to populate the requested article structure for this compound.

Due to the strict requirement to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate the requested article with scientifically accurate and specific data at this time. Fulfilling the request would necessitate access to experimental data that does not appear to be in the public domain.

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+) which is often unstable and breaks down into smaller, characteristic fragment ions.

For 2-Chlorophthalazin-1(2H)-one, the initial fragmentation would likely involve the cleavage of the relatively weak N-Cl bond. Subsequent fragmentation pathways would involve the breakdown of the stable phthalazinone ring system. Based on the fragmentation patterns observed for related phthalazinone derivatives, key fragmentation steps are expected to include the loss of the chlorine radical, followed by eliminations of neutral molecules such as nitrogen (N₂) and carbon monoxide (CO). chemguide.co.uknih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

The table below outlines the plausible fragmentation pathways for this compound under mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted fragmentation data based on common fragmentation patterns of related heterocyclic compounds, as direct experimental data for the title compound is not available in the provided search results.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 180/182 | [C₈H₅ClN₂O]⁺ (Molecular Ion) | - |

| 145 | [C₈H₅N₂O]⁺ | •Cl |

| 117 | [C₈H₅O]⁺ | •Cl, N₂ |

| 89 | [C₇H₅]⁺ | •Cl, N₂, CO |

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the lactam ring, typically appearing in the range of 1650-1690 cm⁻¹. Other significant peaks would include those corresponding to the C=N stretching of the pyridazinone ring, C=C stretching within the aromatic benzene (B151609) ring, and aromatic C-H stretching. jpsbr.orgekb.eg The presence of the N-Cl bond introduces a vibration that is expected in the fingerprint region of the spectrum.

IR spectroscopy is also useful for studying the potential tautomerism in phthalazinone systems (lactam-lactim equilibrium). However, for this compound, the nitrogen at the 2-position is substituted with a chlorine atom, which prevents the formation of the corresponding lactim tautomer (1-chloro-2-hydroxyphthalazine). Therefore, the spectrum is expected to be consistent with the fixed lactam structure, showing a strong C=O absorption and a notable absence of a broad O-H stretching band around 3200-3600 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound This table presents expected absorption frequencies based on characteristic values for known functional groups and spectral data from analogous compounds. nist.govlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | Strong |

| Aromatic C=C | Stretching | 1580 - 1610 | Medium |

| Imine (C=N) | Stretching | 1450 - 1500 | Medium |

| N-Cl | Stretching | 600 - 800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomeric Equilibrium Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a fused aromatic system, which constitutes a significant chromophore. The UV-Vis spectrum is expected to display absorptions corresponding to π → π* transitions, associated with the conjugated π-electron system of the benzene and pyridazinone rings, and n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net The π → π* transitions are typically high-intensity bands, while the n → π* transitions are of lower intensity. The solvent used for the analysis can influence the position of these absorption maxima.

As with IR spectroscopy, UV-Vis can be used to investigate tautomeric equilibria. Different tautomers of a compound typically have distinct electronic structures and thus exhibit different UV-Vis spectra. beilstein-journals.org For this compound, the absence of a prototropic tautomeric equilibrium means that the observed spectrum should be consistent with a single species in solution, simplifying spectral interpretation.

Table 3: Predicted Electronic Transitions for this compound This table outlines the types of electronic transitions expected for the title compound based on its chromophoric structure.

| Transition Type | Associated Orbitals | Expected Wavelength Region (nm) |

|---|---|---|

| π → π | Benzene Ring / Pyridazinone Ring | 200 - 300 |

| n → π | Carbonyl Group (C=O) / Nitrogen Atoms | > 300 |

X-ray Crystallography for Solid-State Structural Determination and Bond Length Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, confirming the exact connectivity and conformation of the molecule in the solid state.

While a crystal structure for this compound is not publicly available, analysis of the structures of the parent Phthalazin-1(2H)-one researchgate.net and its derivatives nih.gov allows for a reliable prediction of its key structural features. The molecule is expected to be nearly planar, with a very small dihedral angle between the benzene and pyridazinone rings. The technique would confirm the position of the chlorine atom on the N(2) nitrogen of the pyridazinone ring. Key bond lengths, such as the C=O double bond, the N-N single bond, and the newly formed N-Cl bond, would be precisely determined. Intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules, would also be characterized, providing insight into the crystal packing.

Table 4: Expected Bond Lengths in this compound Based on Analogous Structures This table presents expected bond lengths derived from published crystallographic data for Phthalazin-1(2H)-one and related compounds. researchgate.netnih.gov

| Bond | Expected Bond Length (Å) |

|---|---|

| C=O | ~1.22 - 1.24 |

| N-N | ~1.38 - 1.40 |

| N-Cl | ~1.70 - 1.75 |

| C-N (amide) | ~1.37 - 1.39 |

| C-C (aromatic) | ~1.38 - 1.41 |

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable information, a single method is often insufficient for complete and unambiguous structure determination. An integrated approach, combining the findings from multiple analytical techniques, is the standard for rigorous chemical characterization.

For this compound, the structural confirmation would be achieved as follows:

Mass Spectrometry would confirm the molecular formula (C₈H₅ClN₂O) by providing the exact mass and isotopic distribution of the molecular ion.

Infrared Spectroscopy would confirm the presence of key functional groups, most importantly the carbonyl (C=O) group of the lactam ring, and the absence of an O-H group, ruling out the lactim tautomer. ekb.eg

UV-Vis Spectroscopy would characterize the electronic properties of the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), though not detailed here, would be crucial for establishing the carbon-hydrogen framework and the connectivity of the atoms.

By combining the molecular formula from MS, the functional groups from IR, the electronic signature from UV-Vis, and the atomic connectivity from NMR, a definitive structure can be proposed. This structure is then unequivocally confirmed by the three-dimensional arrangement determined through X-ray crystallography, representing a comprehensive and synergistic approach to structural elucidation. beilstein-journals.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of phthalazinone systems due to its favorable balance of computational cost and accuracy semanticscholar.org. DFT calculations allow for the detailed exploration of a molecule's geometry, electronic distribution, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For phthalazinone derivatives, these calculations are commonly performed using DFT with functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set such as 6-31G(d,p) or higher mdpi.com.

This process yields the optimized molecular structure, bond lengths, bond angles, and dihedral angles. The resulting total electronic energy provides a measure of the molecule's stability. For 2-Chlorophthalazin-1(2H)-one, DFT calculations would reveal a nearly planar phthalazinone core structure researchgate.net. The energetics can also be used to compare the relative stabilities of different isomers or conformers.

Table 1: Typical Parameters for DFT Geometry Optimization

| Parameter | Common Choice/Method | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations. |

| Functional | B3LYP, M06-2X, PBE0, ωB97XD | Approximates the exchange-correlation energy, a key component of the total energy. B3LYP is widely used mdpi.com. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost researchgate.net. |

| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's geometry and energy, providing more realistic results for solution-phase studies researchgate.net. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org FMO analysis for this compound would help identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. The distribution of these orbitals shows which atoms are most involved in electron donation and acceptance.

Table 2: Representative FMO Data for Phthalazinone-like Structures

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 | Indicates the molecule's electron-donating capability. More positive values suggest stronger nucleophilicity. |

| LUMO Energy | -1.5 to -2.5 | Indicates the molecule's electron-accepting capability. More negative values suggest stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity semanticscholar.org. |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory used for geometry optimization, such as B3LYP/6-311++G(d,p) nih.gov. The calculation yields a set of harmonic frequencies corresponding to the molecule's normal modes of vibration.

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the computed frequencies are commonly multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data nih.govmdpi.com. The predicted spectrum for this compound can be used to assign specific absorption bands in its experimental IR and Raman spectra to particular molecular motions, such as the stretching of the C=O bond, the C-Cl bond, and vibrations of the aromatic rings nih.gov.

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond in the lactam ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the benzene (B151609) ring. |

| C=O Stretch | 1650 - 1700 | Stretching of the carbonyl group, a strong and characteristic absorption. |

| C=C/C=N Stretch (Ring) | 1400 - 1600 | Vibrations involving the double bonds within the heterocyclic and benzene rings. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for calculating NMR chemical shifts (δ) researchgate.netmodgraph.co.uk. Calculations are performed on the DFT-optimized geometry to predict the ¹H and ¹³C chemical shifts.

The calculated values are often linearly correlated with experimental data to correct for systematic errors, improving predictive accuracy rsc.orgnih.gov. For this compound, GIAO/DFT calculations can help assign specific peaks in the experimental NMR spectrum to the corresponding hydrogen and carbon atoms in the molecule, confirming its structure. This is particularly useful for distinguishing between potential isomers.

Table 4: Principles of GIAO/DFT NMR Prediction

| Step | Description | Common Software |

|---|---|---|

| 1. Geometry Optimization | Obtain the lowest energy structure using DFT (e.g., B3LYP/6-31G(d,p)). | Gaussian, ORCA |

| 2. GIAO Calculation | Perform NMR calculation on the optimized geometry to obtain nuclear shielding tensors. | Gaussian, ORCA |

| 3. Reference Shielding | Calculate the shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory. | Gaussian, ORCA |

| 4. Chemical Shift Calculation | Calculate the chemical shift (δ) as: δ = σ_ref - σ_iso, where σ_iso is the isotropic shielding value for the nucleus of interest. | - |

Ab Initio and Semiempirical Methods in Phthalazinone Research

While DFT is widely used, other computational methods like ab initio and semiempirical calculations also play a role in molecular modeling.

Ab initio methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer high accuracy but are computationally very demanding, limiting their application to smaller molecules ucsb.edursc.org.

Semiempirical methods (e.g., AM1, PM6, PM7) are much faster than DFT or ab initio methods because they simplify calculations by using parameters derived from experimental data ucsb.edursc.org. While less accurate, they are useful for preliminary studies of very large molecules or for initial conformational searches to identify low-energy structures before applying more rigorous DFT calculations mdpi.com. For instance, a semiempirical method could be used to quickly screen possible conformations of a complex phthalazinone derivative before committing to a time-consuming DFT optimization mdpi.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might function as a therapeutic agent, computational techniques are used to simulate its interaction with biological targets like enzymes or receptors. This is typically a two-step process involving molecular docking followed by molecular dynamics simulations.

Molecular Docking is a computational method that predicts the preferred orientation (pose) of a ligand when it binds to a target protein researchgate.netresearchgate.net. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity nih.gov. This technique can be used to screen virtual libraries of compounds and identify potential drug candidates nih.govnih.gov. For this compound, docking could predict its binding mode within a specific enzyme active site.

Molecular Dynamics (MD) Simulations are then used to study the physical movements of atoms and molecules over time mdpi.com. Starting with the best pose from molecular docking, an MD simulation can assess the stability of the ligand-protein complex in a simulated physiological environment frontiersin.orgfrontiersin.org. MD simulations provide detailed information on how the ligand and protein interact, including hydrogen bonds, hydrophobic interactions, and conformational changes in the protein upon ligand binding nih.gov. This dynamic view offers a more realistic assessment of the binding event than the static picture provided by docking alone.

Table 5: Workflow for Simulating Ligand-Target Interactions

| Stage | Objective | Common Software |

|---|---|---|

| 1. Protein Preparation | Prepare the 3D structure of the target protein (e.g., from the Protein Data Bank, PDB). Add hydrogen atoms, assign charges. | Schrödinger Maestro, MOE, Chimera |

| 2. Ligand Preparation | Generate the 3D structure of the ligand (this compound) and minimize its energy. | ChemDraw, Avogadro, Open Babel |

| 3. Molecular Docking | Predict the binding pose and estimate the binding affinity of the ligand in the protein's active site. | AutoDock, Glide, GOLD |

| 4. Molecular Dynamics (MD) Setup | Place the docked complex in a simulation box with water and ions to mimic a biological environment. | GROMACS, AMBER, CHARMM |

| 5. MD Simulation | Run the simulation for a set time (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. | GROMACS, AMBER, NAMD |

| 6. Trajectory Analysis | Analyze the simulation to evaluate the stability of the complex, key interactions, and conformational changes. | VMD, PyMOL, GROMACS analysis tools |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to capture through experimental methods alone. While specific computational studies dedicated exclusively to the reaction mechanisms of this compound are not extensively detailed in the current body of literature, the principles of computational chemistry can be applied to understand its reactivity, drawing parallels from studies on similar heterocyclic compounds.

The primary reactions of interest for this compound involve the substitution of the chlorine atom at the 2-position, which can proceed through various pathways, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these mechanisms.

Nucleophilic Aromatic Substitution (SNAr)

In the absence of a catalyst, the reaction of this compound with a nucleophile can proceed via an SNAr mechanism. Computational studies on analogous systems, such as 2-chloropyridines, have provided a framework for understanding this process. nih.govnih.gov The reaction typically involves a two-step addition-elimination sequence. Molecular orbital calculations can be employed to analyze the Gibbs free energy changes between the initial reactants, the transition state, and the Meisenheimer complex intermediate. nih.gov

For a hypothetical reaction of this compound with an amine, DFT calculations could model the following:

Formation of the Meisenheimer Complex: The initial attack of the nucleophile on the carbon atom bearing the chlorine. Computational models can determine the activation energy for this step.

Stability of the Intermediate: The energy of the Meisenheimer complex can be calculated to assess its stability.

Leaving Group Departure: The subsequent elimination of the chloride ion to form the final product. The energy barrier for this step can also be computed.

The electron-withdrawing nature of the phthalazinone ring system is expected to activate the C-Cl bond towards nucleophilic attack. Computational models can quantify this effect by analyzing the electron density and electrostatic potential of the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds and is applicable to aryl chlorides. While specific computational studies on this compound are not available, extensive theoretical work has been conducted on the mechanism of Buchwald-Hartwig reactions involving other aryl chlorides. acs.orgresearchgate.net These studies provide a detailed picture of the catalytic cycle.

The generally accepted mechanism involves three key steps:

Oxidative Addition: The reaction of the aryl chloride with a Pd(0) complex to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The coordination of the amine to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.

Computational modeling of the Buchwald-Hartwig amination of this compound would involve calculating the energy profile of this catalytic cycle. This would include identifying the structures and energies of all intermediates and transition states. Such studies on similar systems have revealed the influence of ligands on the efficiency of the reaction and the role of the base in the deprotonation step. acs.org

A hypothetical DFT study on the Buchwald-Hartwig amination of this compound with a generic amine (R-NH₂) could yield data similar to that presented in the following illustrative tables.

Table 1: Calculated Relative Free Energies (kcal/mol) for the Key Steps in a Hypothetical Buchwald-Hartwig Amination of this compound

| Step | Species | Relative Free Energy (kcal/mol) |

| Reactants (Ar-Cl + Pd(0)L) | 0.0 | |

| Oxidative Addition | Transition State 1 (TS1) | +15.2 |

| Intermediate 1 (Ar-Pd(II)L-Cl) | -5.8 | |

| Amine Coordination/Deprotonation | Intermediate 2 (Ar-Pd(II)L(NH₂R)) | -3.1 |

| Transition State 2 (TS2) | +10.5 | |

| Intermediate 3 (Ar-Pd(II)L(NHR)⁻) | -8.9 | |

| Reductive Elimination | Transition State 3 (TS3) | +21.7 (Rate-determining) |

| Products (Ar-NHR + Pd(0)L) | -15.4 |

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies. "Ar" represents the 2-phthalazin-1(2H)-one moiety and "L" represents a phosphine (B1218219) ligand.

Table 2: Key Bond Distances (Å) in Calculated Transition State Structures for a Hypothetical Buchwald-Hartwig Amination

| Transition State | Key Interacting Atoms | Bond Distance (Å) |

| TS1 (Oxidative Addition) | C-Cl | 2.58 |

| Pd-C | 2.25 | |

| Pd-Cl | 2.45 | |

| TS3 (Reductive Elimination) | C-N | 2.15 |

| Pd-C | 2.10 | |

| Pd-N | 2.08 |

Note: These bond distances are illustrative of typical transition state geometries where the bond being formed and the bond being broken are elongated.

Research Applications of 2 Chlorophthalazin 1 2h One and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The phthalazinone core is a privileged structure in drug development due to its wide spectrum of pharmacological activities. nih.govresearchgate.net The presence of a reactive chlorine atom in 2-Chlorophthalazin-1(2H)-one enhances its utility as a synthetic intermediate, allowing for diverse functionalization and the construction of more complex molecular frameworks.

Precursors for Complex Heterocyclic Architectures

The phthalazinone moiety is a fundamental building block for the synthesis of various fused heterocyclic systems. researchgate.netbeilstein-journals.org The reactivity of the chloro-substituted phthalazinone allows for its use in cyclization and condensation reactions to form novel polycyclic structures. For instance, it can serve as a precursor for the synthesis of pyrazolo-phthalazinone and other fused heterocyclic compounds which are known to possess a range of biological properties, including anticancer and anti-inflammatory activities. researchgate.net The synthesis of these complex architectures often involves multi-component reactions or palladium-catalyzed coupling reactions, where the phthalazinone derivative acts as a key electrophilic partner. beilstein-journals.org

Derivatives of phthalazinone are utilized as precursors to construct a variety of heterocyclic systems. For example, acetohydrazide derivatives of phthalazinone can react with reagents like acrylonitrile to yield 2,3-dihydro-1H-pyrazole derivatives. fayoum.edu.eg Furthermore, carbothiohydrazide derivatives of phthalazinone can be used to synthesize novel phthalazinones bearing various functional groups through simple and efficient approaches. fayoum.edu.eg

Building Blocks for Polyfunctional Molecules

The inherent reactivity of this compound facilitates its use as a building block for the synthesis of polyfunctional molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the extension of the molecular structure. This versatility is crucial in combinatorial chemistry and drug discovery for creating libraries of compounds with varied pharmacological profiles.

For instance, the phthalazinone scaffold can be functionalized at different positions to attach various substituents, leading to molecules with multiple interaction points for biological targets. The synthesis of amino- and polyaminophthalazin-1(2H)-ones demonstrates this, where the phthalazinone core is functionalized with aminoalkyl groups, which can then act as ligands for metal ions or interact with biological macromolecules. beilstein-journals.org

Applications in Medicinal Chemistry Research (Excluding Clinical Data)

The phthalazinone scaffold is a prominent feature in many biologically active compounds, making its derivatives, including this compound, attractive for medicinal chemistry research. nih.govnih.gov These compounds have been investigated for a variety of therapeutic applications, primarily in preclinical and in vitro settings.

Development of Enzyme Inhibitors (e.g., PARP Inhibitors for Olaparib synthesis research)

One of the most significant applications of phthalazinone derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP is a key enzyme involved in DNA repair, and its inhibition is a targeted therapy for certain types of cancers. nih.govnih.gov The phthalazinone core is a key structural component of the approved PARP inhibitor, Olaparib. nih.govnih.gov

Research in this area involves the synthesis of various phthalazinone derivatives and their evaluation as PARP inhibitors. For example, new series of phthalazinone compounds have been designed and synthesized with Olaparib as the lead compound, and their in vitro inhibitory activities against PARP1 have been assessed. nih.gov These studies explore the structure-activity relationships, investigating how different substituents on the phthalazinone ring affect the inhibitory potency. nih.gov The synthesis of key intermediates for Olaparib, such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, often utilizes phthalazinone precursors. nih.gov

| Compound | Target Enzyme | Research Focus |

| Olaparib Analogs | PARP1 | Synthesis and evaluation of new phthalazinone derivatives as potent PARP inhibitors for cancer therapy research. researchgate.netnih.gov |

| YCH1899 | PARP | A phthalazin-1(2H)-one derivative designed to overcome resistance to existing PARP inhibitors. researchgate.netnih.gov |

Research on Receptor Antagonists

Phthalazinone derivatives have also been explored as potential receptor antagonists in preclinical research. The versatile structure of the phthalazinone scaffold allows for the design of molecules that can bind to and block the activity of specific receptors, which is a common mechanism of action for many drugs. researchgate.net While specific examples directly utilizing this compound as a precursor for receptor antagonists are part of broader synthetic explorations, the general applicability of the phthalazinone core in this area is well-established in the medicinal chemistry literature. researchgate.net

Studies on Antineoplastic Agents and Antiproliferative Effects (in vitro cell line studies)

A significant body of research has focused on the anticancer potential of phthalazinone derivatives, with numerous studies reporting their antiproliferative effects in various cancer cell lines. nih.govresearchgate.netbeilstein-journals.orgnih.govmdpi.com These in vitro studies are a crucial first step in the identification of new potential anticancer agents.

Novel phthalazin-1(2H)-one derivatives, such as those incorporating a dithiocarbamate moiety, have been synthesized and screened for their antiproliferative effects against human cancer cell lines including ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7). nih.govmdpi.com The results from these studies often provide valuable structure-activity relationship (SAR) data, indicating which structural modifications lead to enhanced cytotoxic activity. nih.gov For instance, the position of the dithiocarbamate group on the phthalazinone core has been shown to significantly influence the antiproliferative effects. nih.gov

Compounds demonstrating strong inhibition of PARP1 have also shown high anti-proliferative activities against BRCA2-deficient cell lines, such as Capan-1. researchgate.netnih.gov Furthermore, newly synthesized analogs of Olaparib have been tested on Michigan Cancer Foundation-7 (MCF-7) cell lines and have shown promising cytotoxic activity. ekb.eg

Below is a table summarizing the in vitro antiproliferative activity of selected phthalazinone derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Effect |

| Phthalazinone-dithiocarbamate hybrids | A2780 (ovarian), NCI-H460 (lung), MCF-7 (breast) | Significant antiproliferative effects, with activity dependent on the location of the dithiocarbamate moiety. nih.govmdpi.com |

| New Phthalazinone PARP Inhibitors | Capan-1 (BRCA2-deficient) | Strong inhibition of PARP1 correlated with high anti-proliferative activity. researchgate.netnih.gov |

| Olaparib Analogs | MCF-7 (breast) | Inhibitory activity against the cancer cell line. ekb.eg |

| YCH1899 | Olaparib- and talazoparib-resistant cells | Distinct antiproliferation activity, overcoming resistance to prior PARP inhibitors. researchgate.netnih.gov |

| Amino- and polyaminophthalazinones | Various | Potential applications as new anticancer agents. beilstein-journals.org |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition Research

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govajchem-b.commdpi.com Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies. nih.govajchem-b.com Phthalazinone derivatives have emerged as a promising class of VEGFR-2 inhibitors. nih.govajchem-b.com

Researchers have designed and synthesized numerous novel phthalazine (B143731) derivatives, modifying the core structure to enhance binding to the ATP-binding site of the VEGFR-2 kinase domain. nih.govajchem-b.com For instance, a series of 1-piperazinyl-4-arylphthalazine derivatives were developed and evaluated for their in vitro inhibitory activity against VEGFR-2. researchgate.net Two compounds from this series, 16k and 21d , demonstrated potent inhibition with IC₅₀ values of 0.35 µM and 0.40 µM, respectively. researchgate.net

In another study, new N‐substituted‐4‐phenylphthalazin‐1‐amine derivatives were synthesized and assessed as VEGFR-2 inhibitors. researchgate.net Compound 7f from this series was identified as the most potent, with an IC₅₀ value of 0.08 µM, which is more potent than the reference drug sorafenib (IC₅₀ = 0.10 µM). researchgate.net Similarly, compounds 2g and 4a were found to be highly potent inhibitors, with IC₅₀ values of 0.148 µM and 0.196 µM, respectively. rsc.org These findings underscore the potential of the phthalazinone scaffold in generating effective anti-angiogenic agents. nih.govacs.org

| Compound | VEGFR-2 IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|

| 7f | 0.08 | Sorafenib | 0.10 researchgate.net |

| 2g | 0.148 | Sorafenib | - |

| 4a | 0.196 | Sorafenib | - |

| 16k | 0.35 | - | - |

| 21d | 0.40 | - | - |

| 12b | 17.8 (nM) | Sorafenib | 32.1 (nM) nih.gov |

Investigation of Apoptosis Induction in Cancer Cell Lines (in vitro studies)

Beyond anti-angiogenesis, derivatives of this compound are actively investigated for their ability to directly induce apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents.

Studies have shown that novel phthalazinone derivatives can trigger apoptosis in various human cancer cell lines, including liver (HepG2), breast (MCF-7), colon (HCT-116), and another breast cancer line (MDA-MB-231). nih.govacs.orgrsc.orgnih.gov For example, certain oxadiazol-phthalazinone derivatives were found to have significant and selective anti-proliferative activity against HepG2 and MCF-7 cells without harming normal fibroblast cells. rsc.orgnih.gov These compounds were shown to arrest the cell cycle and induce apoptosis, which was evidenced by an increase in the expression of p53 and caspase 3 proteins. rsc.orgnih.gov

In a study evaluating newly synthesized phthalazine derivatives, including parent compounds and their copper and platinum complexes, researchers found that the parent compounds H1-2 , copper complexes C1-2 , and platinum complexes P1-2 were particularly active in inducing apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govresearchgate.netwaocp.org The MDA-MB-231 cell line was noted to be more sensitive to these compounds. nih.govresearchgate.netwaocp.org Another compound, H-5 , also demonstrated a significant apoptotic effect, causing 40% apoptosis in MDA-MB-231 cells. nih.govresearchgate.netwaocp.org

Further research on a novel phthalazine derivative, 12b , showed it to be a potent inducer of apoptosis in HCT-116 colon cancer cells. nih.gov Treatment with this compound led to a 21.7-fold increase in apoptosis and arrested cell proliferation in the S-phase of the cell cycle. nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 12b | HCT-116 | 0.32 | Sorafenib | 2.93 nih.gov |

| 13c | HCT-116 | 0.64 | Sorafenib | 2.93 nih.gov |

| 7c | HCT-116 | 1.36 | - | - |

| 9c | HCT-116 | 1.58 | Sorafenib | 2.93 nih.gov |

| 8b | HCT-116 | 2.34 | - | - |

| Compound 1 | HepG2 | 5.5-15 | Doxorubicin | ~4-7 nih.gov |

| Derivative 2e | HepG2 | 5.5-15 | Doxorubicin | ~4-7 nih.gov |

| Derivative 7d | MCF-7 | 5.5-15 | Doxorubicin | ~4-7 nih.gov |

Exploration of Anti-inflammatory and Other Pharmacological Research Targets

The pharmacological versatility of the phthalazinone scaffold extends to anti-inflammatory applications. nih.govresearchgate.net Inflammation is a key process in many diseases, and compounds that can modulate inflammatory pathways are of great interest. nih.gov

Several studies have synthesized and evaluated phthalazinone derivatives for their anti-inflammatory properties. nih.govnih.gov In one such study, sixteen new phthalazinone derivatives were tested, with compounds 2b and 2i showing significant anti-inflammatory activity, comparable to the standard drug etoricoxib. nih.gov Another series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives also demonstrated powerful anti-inflammatory effects when compared to celecoxib. nih.gov Compounds 4 , 5 , and 8b from this series were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, while being inactive against COX-1, which is associated with a reduced risk of gastric side effects. nih.gov

Beyond anti-inflammatory action, the phthalazinone core is a privileged structure in drug discovery, with derivatives showing a wide spectrum of other pharmacological activities. mdpi.comnih.govbeilstein-journals.org These include potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), antimicrobial agents, and antihistamines. semanticscholar.orgresearchgate.net This broad range of biological activities makes the phthalazinone structure an attractive starting point for the development of new therapeutic agents for various conditions. researchgate.net

Research in Agrochemical Development

The utility of the phthalazinone chemical structure is not limited to pharmacology; it also plays a significant role in the development of modern agrochemicals. researchgate.net

Intermediates for Herbicides and Pesticides

This compound and its related compounds serve as valuable intermediates in the synthesis of more complex molecules intended for use as herbicides and pesticides. The reactive chlorine atom provides a convenient handle for introducing various functional groups, allowing chemists to systematically modify the molecule to optimize its biological activity against specific weeds or pests. The phthalazinone core itself is a feature in various biologically active compounds, making it a desirable scaffold for agrochemical research. researchgate.net

Synthesis of N-Substituted Ureas for Agrochemical Research

The synthesis of N-substituted ureas is a common strategy in the creation of biologically active compounds for both medicinal and agrochemical applications. organic-chemistry.orgresearchgate.net These urea derivatives can be synthesized from primary amides through a Hofmann rearrangement, which generates an isocyanate intermediate that subsequently reacts with an ammonia source. organic-chemistry.org This methodology is versatile and can be applied to create a wide library of urea-containing compounds. In the context of agrochemical research, incorporating a urea moiety into a phthalazinone-based structure is a strategy explored to develop new active ingredients.

AHAS Inhibitors (for specific derivatives)

A significant application of phthalazinone derivatives in the agrochemical sector is their use as herbicides that inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in animals, making it an ideal target for selective herbicides. nih.gov

Researchers have designed and synthesized series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives specifically to target the AHAS enzyme. nih.gov Bioassays confirmed that these compounds exhibit the typical injury symptoms of AHAS-inhibiting herbicides. Several of the synthesized compounds showed high, broad-spectrum herbicidal activity in post-emergence applications against various common weeds at an application rate of 150 grams of active ingredient per hectare. nih.gov This was the first report of methylphthalazin-1-one derivatives acting as AHAS inhibitors, opening a new avenue for the development of novel herbicides. nih.gov

Advanced Methodological Studies and Future Research Directions

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. For phthalazinone derivatives, research has focused on developing protocols that reduce reaction times, utilize environmentally benign solvents, and employ energy-efficient techniques.

One notable approach is the use of water as a solvent, which offers a safe and inexpensive alternative to volatile organic compounds. A simple one-pot, water-mediated synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been described, utilizing oxalic acid as a catalyst. This method is advantageous due to its simplicity, short reaction times, and easy work-up procedures. researchgate.net